molecular formula C40H63N7O18 B608379 2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine CAS No. 1097732-62-1

2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine

Cat. No. B608379
CAS RN: 1097732-62-1
M. Wt: 929.96
InChI Key: PVKNAUJEVORNRR-NOKJQLKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRH-3955 is a novel CXCR4 antagonist. KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection.

Scientific Research Applications

Synthesis and Characterization

  • Imidazole analogs of amino acids, dipeptides, and tripeptides have been synthesized, showing potent bioactivity against fungi and bacteria (Dahiya, 2008).

Biological Evaluation and Antihypertensive Activity

  • Benzimidazoles derivatives have been explored as non-peptide angiotensin II receptor antagonists, demonstrating potent hypertensive effects (Sharma et al., 2010).

Antimicrobial Studies

  • Novel fused heterocyclic compounds based on imidazole have been synthesized, offering insights into antimicrobial properties (Khairwar et al., 2021).

Structural Studies and Complexation

  • Studies on 4-aryl-2-methyl-1H-imidazoles revealed how substituents influence acid-base properties, impacting antifungal activity (Macías et al., 2018).

Synthesis of Soluble and Thermally Stable Polyimides

  • Unsymmetrical diamine monomers containing imidazole groups have been synthesized, yielding polyimides with excellent solubility and high thermal stability (Ghaemy & Alizadeh, 2009).

Supramolecular Chemistry

  • Cyclodextrin dimers incorporating imidazole units have been developed as globin models, forming complexes that bind dioxygen (Kano et al., 2012).

Asymmetric Syntheses

  • Asymmetric synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters via aziridines was achieved, demonstrating the versatility of these compounds (Davies et al., 2013).

Polymer Synthesis

  • Novel aromatic polyimides have been synthesized from diamines, showing potential in material science due to their solubility and thermal properties (Butt et al., 2005).

properties

CAS RN

1097732-62-1

Product Name

2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine

Molecular Formula

C40H63N7O18

Molecular Weight

929.96

IUPAC Name

2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine

InChI

InChI=1S/C28H45N7.3C4H6O6/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;3*5-1(3(7)8)2(6)4(9)10/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

PVKNAUJEVORNRR-NOKJQLKVSA-N

SMILES

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KRH-3955;  KRH 3955;  KRH3955;  KRH3955 Salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
Reactant of Route 2
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
Reactant of Route 3
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
Reactant of Route 4
Reactant of Route 4
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
Reactant of Route 5
Reactant of Route 5
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
Reactant of Route 6
2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine

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